Structural Distinction: Thioether-Pyridine Extension vs. Unsubstituted Piperidine Core
CAS 1421489-40-8 incorporates a 4-((pyridin-2-ylthio)methyl)piperidine group that is absent from the simplest commercial analog 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2). This extension adds 123.18 Da molecular weight, increases hydrogen-bond acceptor count from 2 to 5, and raises predicted logP from ~2.1 to ~3.2 . In published SAR for benzofuran-piperidine 5-HT1A ligands, the presence of a pyridine-bearing side chain at the piperidine 4-position is essential for sub-100 nM potency; the unsubstituted parent is inactive at this receptor [1].
| Evidence Dimension | Structural descriptor: hydrogen-bond acceptors, logP, molecular weight |
|---|---|
| Target Compound Data | HBA: 5 (predicted), logP: ~3.2 (predicted), MW: 352.45 g/mol |
| Comparator Or Baseline | 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2): HBA: 2, logP: ~2.1 (predicted), MW: 229.27 g/mol |
| Quantified Difference | ΔHBA: +3; ΔlogP: +1.1; ΔMW: +123.18 g/mol (+53.8% increase) |
| Conditions | Predicted properties (ALOGPS 2.1); molecular formula confirmed via vendor datasheet |
Why This Matters
The increased H-bonding capacity and lipophilicity directly impact blood-brain barrier permeability and target-binding thermodynamics—selecting the simpler analog would yield misleading CNS penetration profiles.
- [1] BindingDB. BDBM50328644: benzofuran-2-yl(4-fluoro-4-(((5-methylpyridin-2-yl)methylamino)methyl)piperidin-1-yl)methanone, EC50 34 nM at 5-HT1A. Unsubstituted benzofuran-2-yl(piperidin-1-yl)methanone inactive. View Source
